molecular formula C10H10ClFO5S B3417085 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid CAS No. 1016838-81-5

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid

Cat. No.: B3417085
CAS No.: 1016838-81-5
M. Wt: 296.70 g/mol
InChI Key: GAJJWMGAJLYABH-UHFFFAOYSA-N
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Description

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid is a chemical compound with the molecular formula C10H10ClFO5S. It is known for its unique structure, which includes a chlorosulfonyl group, a fluorophenoxy group, and a butanoic acid moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid typically involves the reaction of 4-(2-fluorophenoxy)butanoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The ester bond in the butanoic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated acid.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

    Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.

Scientific Research Applications

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino or hydroxyl groups. The resulting sulfonamide or sulfonate linkages can alter the chemical and biological properties of the target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid
  • 4-(Chlorosulfonyl)benzoic acid
  • 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Uniqueness

4-[4-(Chlorosulfonyl)-2-fluorophenoxy]butanoic acid is unique due to the presence of both a chlorosulfonyl group and a fluorophenoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and scientific research. The fluorine atom enhances the compound’s stability and reactivity, while the chlorosulfonyl group provides a versatile site for further chemical modifications.

Properties

IUPAC Name

4-(4-chlorosulfonyl-2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO5S/c11-18(15,16)7-3-4-9(8(12)6-7)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJJWMGAJLYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016838-81-5
Record name 4-[4-(chlorosulfonyl)-2-fluorophenoxy]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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